molecular formula C21H24BrN3O B11961274 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide CAS No. 853333-46-7

2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide

Cat. No.: B11961274
CAS No.: 853333-46-7
M. Wt: 414.3 g/mol
InChI Key: GFSVHRMCHUOXHN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxyphenyl group and a methylpiperazinyl moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Next, the methoxyphenyl group is introduced via a

Properties

CAS No.

853333-46-7

Molecular Formula

C21H24BrN3O

Molecular Weight

414.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline;hydrobromide

InChI

InChI=1S/C21H23N3O.BrH/c1-15-14-22-11-12-24(15)21-13-20(16-7-9-17(25-2)10-8-16)23-19-6-4-3-5-18(19)21;/h3-10,13,15,22H,11-12,14H2,1-2H3;1H

InChI Key

GFSVHRMCHUOXHN-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC.Br

Origin of Product

United States

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